1,3-Dibutyl citrate 1,3-Dibutyl citrate 1,3-Dibutyl citrate is a natural product found in Lonicera caerulea with data available.
Brand Name: Vulcanchem
CAS No.: 101996-65-0
VCID: VC17035498
InChI: InChI=1S/C14H24O7/c1-3-5-7-20-11(15)9-14(19,13(17)18)10-12(16)21-8-6-4-2/h19H,3-10H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C14H24O7
Molecular Weight: 304.34 g/mol

1,3-Dibutyl citrate

CAS No.: 101996-65-0

Cat. No.: VC17035498

Molecular Formula: C14H24O7

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibutyl citrate - 101996-65-0

Specification

CAS No. 101996-65-0
Molecular Formula C14H24O7
Molecular Weight 304.34 g/mol
IUPAC Name 4-butoxy-2-(2-butoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic acid
Standard InChI InChI=1S/C14H24O7/c1-3-5-7-20-11(15)9-14(19,13(17)18)10-12(16)21-8-6-4-2/h19H,3-10H2,1-2H3,(H,17,18)
Standard InChI Key XRCRWCVBMHENNE-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

1,3-Dibutyl citrate belongs to the class of organic compounds known as tricarboxylic acids and derivatives. Its IUPAC name, 4-butoxy-2-(2-butoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic acid, reflects the esterification of two hydroxyl groups on citric acid with butyl chains . The molecule consists of a central citric acid backbone with butyl ester groups at the 1- and 3-positions, leaving one carboxylic acid group unesterified .

Stereochemical Considerations

Nuclear magnetic resonance (NMR) studies reveal that synthetic 1,3-dibutyl citrate exists as a mixture of asymmetric and symmetric isomers due to the steric flexibility of the citric acid core . The asymmetric isomer predominates in typical synthesis conditions, as evidenced by distinct proton environments observed in ¹H-NMR spectra .

Computational and Experimental Descriptors

Key molecular descriptors include:

  • InChIKey: XRCRWCVBMHENNE-UHFFFAOYSA-N

  • SMILES: CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)O

  • XLogP3: 1.4 (indicating moderate hydrophobicity)

  • Rotatable bonds: 13, contributing to conformational flexibility

Synthesis and Isolation

Esterification Methodology

The synthesis of 1,3-dibutyl citrate involves the partial esterification of citric acid (CA) with n-butanol (BuOH) under acid-catalyzed conditions . A molar ratio of CA:BuOH = 1:2.5 is typically employed to favor diester formation while minimizing triester byproducts . The reaction proceeds via nucleophilic acyl substitution, with sulfuric acid or p-toluenesulfonic acid serving as catalysts.

Reaction Kinetics

Kinetic studies demonstrate that the esterification reaches 85–90% conversion within 6–8 hours at 373 K, with an activation energy of 58.2 kJ/mol . The rate-limiting step involves protonation of the carboxylic acid group, followed by nucleophilic attack by butanol.

Purification Techniques

Isolation of 1,3-dibutyl citrate from the reaction mixture requires pH-controlled solvent extraction :

  • Acidification: Adjust the mixture to pH 2–3 to protonate unreacted CA.

  • Liquid-liquid extraction: Use ethyl acetate to separate the hydrophobic diester from hydrophilic byproducts.

  • Neutralization: Wash the organic phase with sodium bicarbonate to remove residual acid.

  • Distillation: Recover butanol under reduced pressure (10 kPa at 343 K) .

This procedure yields 1,3-dibutyl citrate with >92% purity, as verified by gas chromatography .

Physicochemical Properties

Thermal Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal critical thermal parameters:

PropertyValueMeasurement ConditionsSource
Decomposition temperature541 KNitrogen atmosphere, 10 K/min
Crystallization point<213 KCooling rate: 5 K/min
Heat capacity (Cₚ)2.461 kJ/kg·KTemperature range: 320–375 K

The compound exhibits glass-forming tendencies below 213 K, with no distinct melting point observed .

Transport Properties

Density and viscosity measurements across 298–313 K demonstrate Newtonian fluid behavior:

Temperature (K)Density (g/cm³)Viscosity (Pa·s)
2981.1322.47
3131.1061.59

Data derived from show an Arrhenius-type temperature dependence, with activation energy for viscous flow of 45.3 kJ/mol .

Phase Equilibrium in Binary Mixtures

Vapor-liquid equilibrium (VLE) studies of 1,3-dibutyl citrate/butanol systems at 313–333 K reveal near-ideal behavior . The UNIQUAC model accurately predicts phase compositions using regressed parameters:

Component Paira₁₂ (J/mol)a₂₁ (J/mol)
DBC-BuOH-412.7287.4

These parameters enable reliable simulation of distillation processes for butanol recovery during industrial synthesis .

Industrial Applications and Prospects

Pharmaceutical Excipient

Preliminary studies suggest utility as:

  • Matrix former: For sustained-release tablets due to hydrophobic yet biodegradable nature

  • Solubility enhancer: Increases aqueous solubility of BCS Class II drugs by 3–5 fold via micellar encapsulation

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